molecular formula C15H14N4O3S B2676443 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1171555-93-3

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No. B2676443
CAS RN: 1171555-93-3
M. Wt: 330.36
InChI Key: OKFGGGPDDQOWBQ-UHFFFAOYSA-N
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Description

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Compound Synthesis

    Research has focused on synthesizing novel compounds derived from similar structures for potential biological applications. For instance, studies have synthesized new heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Anticancer Activity

    Certain derivatives have been tested for anticancer activity. For example, specific 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showed cancer cell growth inhibition, indicating potential as anticancer agents (Al-Sanea et al., 2020).

  • Antimicrobial Effects

    There has been a focus on the antimicrobial effects of novel thiazole derivatives, demonstrating considerable antimicrobial activity against a range of pathogens, which suggests potential applications in combating infectious diseases (Cankilic & Yurttaş, 2017).

  • Inhibition of Enzymes

    Compounds with a related structure have been synthesized and tested as inhibitors for enzymes such as folylpolyglutamate synthetase (FPGS), which plays a crucial role in folate metabolism. These compounds could influence therapeutic potency and selectivity of antifolates (Rosowsky et al., 1999).

  • Chemical Characterization

    Studies also include the synthesis and characterization of derivatives, which contribute to the development of new medicinal compounds by understanding their chemical properties (Jing, 2011).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-7-10(14(21)19-15(22)16-7)6-13(20)18-9-3-4-12-11(5-9)17-8(2)23-12/h3-5H,6H2,1-2H3,(H,18,20)(H2,16,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGGGPDDQOWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.